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Compound of Interest

Compound Name: Apatinib

Cat. No.: B000926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular docking

studies of Apatinib with its primary target, Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2). Apatinib is a potent and selective small molecule tyrosine kinase inhibitor that has

demonstrated significant anti-angiogenic and anti-tumor activities. Understanding its interaction

with VEGFR-2 at a molecular level is crucial for the rational design of novel therapeutics and

for optimizing existing treatment strategies.

The VEGFR-2 Signaling Pathway and Inhibition by
Apatinib
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

the formation of new blood vessels from pre-existing ones. This process is critical for tumor

growth, invasion, and metastasis. The binding of the ligand, Vascular Endothelial Growth

Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and

autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This

phosphorylation event triggers a cascade of downstream signaling pathways, including the

PLCγ-PKC-MAPK and the PI3K/AKT pathways, which ultimately lead to endothelial cell

proliferation, migration, and survival.[1][2]

Apatinib exerts its anti-angiogenic effect by competitively binding to the ATP-binding site within

the kinase domain of VEGFR-2.[2] This binding event blocks the autophosphorylation of the
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receptor, thereby inhibiting the downstream signaling cascades and preventing the cellular

responses necessary for angiogenesis.
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Figure 1: VEGFR-2 Signaling Pathway and Inhibition by Apatinib.

Experimental Protocol: Molecular Docking of
Apatinib with VEGFR-2
This section outlines a detailed, synthesized protocol for performing molecular docking studies

of Apatinib with the VEGFR-2 kinase domain. This protocol is based on commonly used

methodologies and software in the field of computational drug design.

Software and Tools
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For protein and

ligand preparation.

AutoDock Vina: For performing the molecular docking calculations.

Discovery Studio Visualizer or PyMOL: For visualization and analysis of the docking results.

Protein Data Bank (PDB): For obtaining the 3D crystal structure of VEGFR-2.

Protein Preparation
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Retrieve the Crystal Structure: Download the 3D crystal structure of the VEGFR-2 kinase

domain from the Protein Data Bank. A commonly used structure is PDB ID: 3VHE. This

structure is co-crystallized with a ligand, which helps in identifying the binding site.

Prepare the Receptor:

Load the PDB file into AutoDock Tools.

Remove water molecules and any co-crystallized ligands from the protein structure.

Add polar hydrogen atoms to the protein.

Compute and assign Gasteiger charges to all atoms.

Save the prepared protein in the PDBQT file format, which includes atomic charges and

atom types required by AutoDock Vina.

Ligand Preparation
Obtain the Ligand Structure: The 3D structure of Apatinib can be obtained from a chemical

database such as PubChem or generated using a chemical drawing tool like ChemDraw and

then converted to a 3D format (e.g., SDF or MOL2).

Prepare the Ligand:

Load the Apatinib structure file into AutoDock Tools.

Detect the root of the ligand and define the rotatable bonds to allow for conformational

flexibility during docking.

Assign Gasteiger charges.

Save the prepared ligand in the PDBQT file format.

Grid Box Generation
Define the Binding Site: The binding site is defined by creating a 3D grid box that

encompasses the active site of the VEGFR-2 kinase domain.
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Set Grid Parameters: The center of the grid box is typically centered on the position of the

co-crystallized ligand in the original PDB file. The dimensions of the grid box (e.g., 60 x 60 x

60 Å) should be large enough to allow the ligand to move and rotate freely within the binding

pocket.

Molecular Docking Simulation
Configure and Run AutoDock Vina:

Create a configuration file specifying the paths to the prepared protein (receptor) and

ligand PDBQT files, the grid box center coordinates, and the dimensions of the grid box.

Execute the docking simulation using the AutoDock Vina command-line interface. Vina will

perform a conformational search of the ligand within the defined grid box and score the

different binding poses based on its scoring function.

Analyze the Results:

The output will be a PDBQT file containing multiple binding poses of Apatinib, ranked by

their predicted binding affinities (in kcal/mol).

Use visualization software like Discovery Studio or PyMOL to analyze the top-ranked

binding pose. This includes examining the hydrogen bond interactions, hydrophobic

interactions, and the overall complementarity of the ligand with the protein's active site.
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Figure 2: General Workflow for Molecular Docking of Apatinib with VEGFR-2.

Quantitative Data from Molecular Docking Studies
The following table summarizes quantitative data obtained from various computational studies

on the interaction of Apatinib with VEGFR-2. It is important to note that slight variations in

results can occur due to differences in the specific computational methods, software versions,

and force fields used.

Parameter Value Reference

PDB ID of VEGFR-2 3VHE [1]

Computed Binding Affinity -8.78 kcal/mol [1]

Inhibition Constant (IC50)
1 nM (against VEGFR-2

kinase)
[3]
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Key Molecular Interactions
Molecular docking studies have revealed the specific amino acid residues in the ATP-binding

pocket of VEGFR-2 that are crucial for the binding of Apatinib. As a type II inhibitor, Apatinib
is known to interact with key residues in both the hinge region and an adjacent hydrophobic

pocket.

Key Interacting Amino Acid Residues:

Cysteine 919 (Cys919): Forms a critical hydrogen bond with the pyridine nitrogen of

Apatinib, anchoring the inhibitor in the hinge region of the kinase.[1]

Glutamic Acid 885 (Glu885): Interacts with the amide group of Apatinib through a hydrogen

bond.[1]

Aspartic Acid 1046 (Asp1046): Located in the DFG motif, this residue forms a hydrogen bond

with the urea moiety of Apatinib.[1]

Hydrophobic Interactions: The cyclopentyl group and the phenyl ring of Apatinib are

involved in extensive hydrophobic interactions with residues such as Valine 848, Alanine

866, Valine 916, Leucine 1035, and Phenylalanine 1047, which contribute significantly to the

binding affinity.
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Figure 3: Logical Relationship of the Molecular Docking Study Components.

Conclusion
Molecular docking studies provide invaluable insights into the binding mechanism of Apatinib
with its target, VEGFR-2. The detailed understanding of the key interactions and the

quantitative estimation of binding affinity are instrumental for the structure-based design of

more potent and selective VEGFR-2 inhibitors. The experimental protocols and data presented

in this guide serve as a foundational resource for researchers and scientists working in the field

of anti-angiogenic cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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